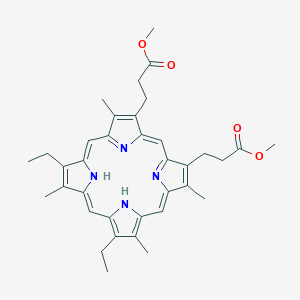

Mesoporphyrin dimethyl ester

Description

Properties

IUPAC Name |

methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKDGYMHYLBWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-63-4 | |

| Record name | Mesoporphyrin dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesoporphyrin ix dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Mesoporphyrin Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Mesoporphyrin IX dimethyl ester, a key porphyrin derivative utilized in various research applications, including catalysis and as a photosensitizer.[1] The information herein is curated to support experimental design and interpretation, with a focus on quantitative data, detailed experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

Mesoporphyrin IX dimethyl ester is a synthetic, solid organic compound.[2] Its fundamental properties are crucial for its application in experimental settings, dictating solubility, stability, and spectroscopic behavior. Proper storage is recommended at -20°C to ensure its stability.[3]

Quantitative Data Summary

The key physical properties of Mesoporphyrin IX dimethyl ester are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₂N₄O₄ | [2][3] |

| Molecular Weight | 594.74 g/mol | [2][3][4] |

| Appearance | Solid | [2][3] |

| Melting Point | 214-215 °C | [2][3] |

| Boiling Point | Not applicable (decomposes) | N/A |

| Solubility | Soluble in DMSO, THF, acetone, chloroform, diethyl ether, ethyl acetate, and methanol.[5] Sparingly soluble in aqueous buffers.[6] | [5][6] |

| Storage Temperature | -20°C | [3] |

| CAS Number | 1263-63-4 | [2][3] |

Spectroscopic Properties

The characteristic intense color of porphyrins is due to their highly conjugated π-electron systems, which results in strong absorption in the visible and near-ultraviolet regions of the electromagnetic spectrum.[7][8] These properties are fundamental for their use in photodynamic therapy and as molecular probes.

UV-Visible Absorption

Porphyrin UV-Vis spectra are distinguished by an extremely intense absorption band near 400 nm, known as the Soret band (or B band), and several weaker bands in the 500-750 nm range, called Q bands.[7] For Mesoporphyrin IX dimethyl ester, the Soret band maximum (λmax) is observed at approximately 400 nm.[2] The precise position and intensity of these bands are sensitive to the solvent, pH, and aggregation state of the porphyrin molecules.[7][9]

Fluorescence Emission

Upon excitation with light of an appropriate wavelength, porphyrins exhibit fluorescence. This emission is characterized by distinct peaks at longer wavelengths than the absorption bands. For the related N-methyl Mesoporphyrin IX, excitation at 399 nm results in an emission maximum at 610 nm.[6] The fluorescence quantum yield and lifetime are crucial parameters for applications in fluorescence imaging and sensing.[10]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of Mesoporphyrin dimethyl ester.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[11]

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a glass capillary tube to a height of 2-3 mm.[12] The sample must be well-packed to ensure uniform heating.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[11]

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[12]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[11]

-

Verification: For unknown samples, a rapid initial heating can determine an approximate melting point, followed by a more careful, slow determination with a fresh sample.[12]

References

- 1. MESOPORPHYRIN IX DIMETHYL ESTER | 1263-63-4 [chemicalbook.com]

- 2. Mesoporphyrin IX dimethyl ester synthetic 1263-63-4 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 原卟啉 IX 二甲酯 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. secjhuapl.edu [secjhuapl.edu]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy [mdpi.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure and Formula of Mesoporphyrin IX Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and key physicochemical properties of Mesoporphyrin IX dimethyl ester, a significant porphyrin derivative utilized in various scientific research fields.

Chemical Identity and Formula

Mesoporphyrin IX dimethyl ester is a naturally derived porphyrin.[1] It is structurally characterized by a porphine (B87208) core, which is a large heterocyclic aromatic ring consisting of four pyrrole (B145914) subunits linked on opposite sides by four methine bridges. The chemical formula for Mesoporphyrin IX dimethyl ester is C36H42N4O4 .[1][2][3]

A summary of its key identifiers is presented in the table below:

| Identifier | Value | Reference |

| Chemical Formula | C36H42N4O4 | [1][2][3] |

| Molecular Weight | 594.74 g/mol | [1][2][3] |

| CAS Number | 1263-63-4 | [1][2][3] |

| IUPAC Name | Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | [2][3] |

| EC Number | 215-030-1 | [2] |

| MDL Number | MFCD00010036 | [2] |

Chemical Structure

The structure of Mesoporphyrin IX dimethyl ester is defined by its central porphyrin ring and the specific arrangement of its side chains. The "IX" designation refers to the specific isomer of mesoporphyrin. The peripheral substituents on the porphyrin core are two ethyl groups, four methyl groups, and two methyl propionate (B1217596) groups.

The logical relationship between the core components of the Mesoporphyrin IX dimethyl ester molecule is illustrated in the diagram below.

Physicochemical Properties

A summary of the key physicochemical properties of Mesoporphyrin IX dimethyl ester is provided in the table below. This data is crucial for its application in experimental settings.

| Property | Value | Reference |

| Physical Form | Solid | [2] |

| Melting Point | 214-215 °C | [2] |

| UV-Vis Absorption (λmax) | 400 nm | [2] |

| Storage | Store at room temperature, protect from light | [1] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of Mesoporphyrin IX dimethyl ester are proprietary to manufacturers, general procedures can be inferred from the chemical literature on porphyrin synthesis. A generalized workflow for the characterization of a synthesized or purchased batch of Mesoporphyrin IX dimethyl ester is outlined below.

Note on Experimental Procedures:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is typically used with a gradient of acetonitrile (B52724) and water (often with a small amount of an acid like trifluoroacetic acid) to assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3). The 1H NMR spectrum will show characteristic shifts for the pyrrolic protons, methine bridge protons, and the protons of the various side chains.

-

UV-Vis Spectroscopy: The sample is dissolved in a solvent like dichloromethane (B109758) or chloroform. The spectrum should exhibit a strong Soret band around 400 nm and weaker Q-bands at higher wavelengths, which is characteristic of porphyrins.

Applications in Research

Mesoporphyrin IX dimethyl ester serves as a valuable synthetic intermediate.[1] It is a useful reagent for metalation and hydrogenation reactions.[3] It is also used as a chelating ligand in ruthenium catalysts for carbene insertion at the N-H bond of aniline (B41778) derivatives and for the cyclopropanation of vinyl anisole (B1667542) and related alkenes.[4] Its structural and electronic properties make it a subject of interest in the development of photosensitizers for photodynamic therapy and as a component in the design of molecular electronic devices.

References

Mesoporphyrin Dimethyl Ester: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Mesoporphyrin IX dimethyl ester, a key porphyrin derivative with significant applications in biomedical research and development. This document details its fundamental physicochemical properties, provides established experimental protocols for its synthesis and modification, and explores its mechanistic role in photodynamic therapy (PDT). The information is tailored for researchers, scientists, and drug development professionals, with a focus on practical application and theoretical understanding. All quantitative data is presented in structured tables for clarity, and key cellular pathways are visualized using diagrams to facilitate comprehension.

Introduction

Mesoporphyrin IX dimethyl ester is a derivative of mesoporphyrin IX, a naturally occurring porphyrin found in heme biosynthesis. The esterification of the two propionic acid side chains enhances its solubility in organic solvents, making it a versatile intermediate for the synthesis of more complex porphyrin-based photosensitizers and metalloporphyrins. Its stable macrocyclic structure and photophysical properties make it a subject of interest for applications in photodynamic therapy, catalysis, and materials science.

Physicochemical Properties

The fundamental properties of Mesoporphyrin IX dimethyl ester are summarized below.

| Property | Value | Reference |

| CAS Number | 1263-63-4 | [1][2][3] |

| Molecular Weight | 594.74 g/mol | [1][2][3] |

| Molecular Formula | C₃₆H₄₂N₄O₄ | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 214-215 °C | [2] |

| λmax | 400 nm |

Experimental Protocols

Synthesis of Mesoporphyrin IX Dimethyl Ester from Hematoporphyrin IX

This protocol describes the conversion of Hematoporphyrin IX to Mesoporphyrin IX, followed by esterification.

Materials:

-

Hematoporphyrin IX

-

Formic acid (98-100%)

-

Palladium on carbon (Pd/C, 10%)

-

Sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reduction of Hematoporphyrin IX:

-

Dissolve Hematoporphyrin IX in formic acid.

-

Add Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or UV-Vis spectroscopy).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the formic acid under reduced pressure to obtain crude Mesoporphyrin IX.

-

-

Esterification of Mesoporphyrin IX:

-

Dissolve the crude Mesoporphyrin IX in a mixture of methanol and dichloromethane.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature overnight.

-

Neutralize the reaction mixture by carefully adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude Mesoporphyrin IX dimethyl ester by column chromatography on silica gel.

-

Metalation of Mesoporphyrin IX Dimethyl Ester

This protocol provides a general method for inserting a metal ion into the porphyrin core.

Materials:

-

Mesoporphyrin IX dimethyl ester

-

Metal salt (e.g., zinc acetate, ferrous chloride)

-

Solvent (e.g., dichloromethane, dimethylformamide)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve Mesoporphyrin IX dimethyl ester in the chosen solvent.

-

Add an excess of the metal salt to the solution.

-

If required, add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by UV-Vis spectroscopy (a shift in the Soret and Q bands indicates metal insertion).

-

Once the reaction is complete, cool the mixture and wash with water to remove excess metal salts.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the resulting metalloporphyrin by recrystallization or column chromatography.

Role in Photodynamic Therapy (PDT)

Mesoporphyrin dimethyl ester, like other porphyrin derivatives, can act as a photosensitizer in PDT. Upon activation by light of a specific wavelength, it transfers energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). These ROS are highly cytotoxic and can induce cell death through apoptosis and necrosis.

Apoptosis Induction

PDT-mediated apoptosis is a complex process involving multiple signaling pathways. One of the key pathways implicated in porphyrin-based PDT is the PI3K/AKT/mTOR pathway. ROS generated during PDT can inhibit the activity of PI3K, leading to a downstream cascade that promotes apoptosis.

Necrosis Induction

At higher doses of photosensitizer or light, or depending on the subcellular localization of the photosensitizer, PDT can induce necrosis. This form of cell death is often characterized by the loss of plasma membrane integrity and the release of cellular contents, leading to inflammation. The direct damage to cellular membranes by ROS is a primary driver of necrosis in PDT.

Spectroscopic Data

The following table summarizes typical spectroscopic data for Mesoporphyrin IX dimethyl ester.

| Spectroscopy | Solvent | Peaks |

| UV-Vis | Dichloromethane | Soret band: ~400 nm. Q-bands: ~500, 534, 568, 622 nm |

| FT-IR | KBr Pellet | ~3315 (N-H), ~1735 (C=O, ester), ~1600-1400 (C=C, C=N) cm⁻¹ |

| ¹H NMR | CDCl₃ | ~10.0 (meso-H), ~4.0 (CH₂CH₃), ~3.6 (CH₂CH₂CO₂Me), ~3.5 (CH₃), ~1.8 (CH₂CH₃) ppm |

Conclusion

Mesoporphyrin IX dimethyl ester is a valuable and versatile porphyrin derivative with well-characterized physicochemical properties. The experimental protocols provided herein offer a foundation for its synthesis and modification for various research applications. Its role as a photosensitizer in PDT, particularly through the induction of apoptosis via pathways such as PI3K/AKT/mTOR, and necrosis, highlights its potential in the development of novel cancer therapies. Further research into its specific cellular targets and the optimization of its photodynamic efficacy will continue to be of great interest to the scientific community.

References

The Core of Color and Life: A Technical Guide to Porphyrin Chemistry

For Researchers, Scientists, and Drug Development Professionals

Porphyrins and their metal complexes are fundamental to life, playing critical roles in processes ranging from oxygen transport (heme) to photosynthesis (chlorophyll).[1][2] Their unique chemical properties, including intense coloration, fluorescence, and catalytic activity, have made them a focal point of research in medicine, materials science, and beyond.[3][4][5] This technical guide delves into the fundamental principles of porphyrin chemistry, providing a comprehensive overview of their structure, synthesis, electronic properties, and coordination chemistry.

The Porphyrin Macrocycle: Structure and Aromaticity

Porphyrins are a class of heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits linked at their α-carbon atoms by methine bridges.[1][6] The parent compound of this family is porphine, a molecule of theoretical interest.[1] Substituted porphines are collectively known as porphyrins.[1]

The porphyrin ring is a highly conjugated system containing 26 π-electrons in total.[1][7] This extensive conjugation gives rise to its most notable properties. According to Hückel's rule, with a continuous cycle of 18 π-electrons, the porphyrin macrocycle is aromatic, which accounts for its significant stability.[7][8] This aromaticity is the origin of their intense absorption in the visible region of the electromagnetic spectrum, making them vividly colored compounds.[7][9] The name "porphyrin" itself is derived from the Greek word for purple.[1][7]

While often depicted as planar, the porphyrin macrocycle can adopt nonplanar conformations, such as ruffled, saddled, or domed structures.[1][8] These distortions can be induced by peripheral substituents, the central metal ion, or interactions with the surrounding environment.[1] Such structural deviations can significantly influence the porphyrin's chemical and physical properties.[1]

Electronic Properties and Spectroscopy

The electronic spectrum of a porphyrin is its most characteristic feature, dominated by intense π-π* transitions.[1] These spectra are typically characterized by a very strong absorption band in the near-ultraviolet region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q-bands .[10][11][12]

The Soret band arises from a transition to the second excited singlet state (S0 → S2), while the Q-bands correspond to the transition to the first excited singlet state (S0 → S1). In free-base porphyrins (those without a central metal ion), the lower symmetry (D2h) results in four distinct Q-bands.[12] Upon metalation, the symmetry increases to D4h, leading to a simplification of the Q-band region, often presenting as two bands.[12]

The positions and intensities of these bands are sensitive to the nature of the peripheral substituents, the central metal ion, and the solvent. This sensitivity makes UV-Vis spectroscopy a powerful tool for studying the chemistry of porphyrins.

Below is a logical diagram illustrating the origin of the characteristic UV-Vis absorption bands in porphyrins based on Gouterman's four-orbital model.

Caption: Gouterman's four-orbital model explaining porphyrin electronic transitions.

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic data for common porphyrins and their metal complexes.

Table 1: UV-Vis Absorption Data for Selected Porphyrins in Toluene

| Compound | Soret Band λmax (nm) | Molar Extinction Coefficient (ε) at Soret Band (M-1cm-1) | Q-Band λmax (nm) | Reference(s) |

| H2TPP | 419 | 443,000 | 515, 550, 593, 649 | [3][8] |

| ZnTPP | 423 | - | 550, 590 | [13] |

| CuTPP | - | - | - | [13] |

| Protoporphyrin IX (in EtOH) | 408 | - | 505, 541, 576, 631 | [11] |

H2TPP: meso-Tetraphenylporphyrin; ZnTPP: Zinc(II) meso-Tetraphenylporphyrin; CuTPP: Copper(II) meso-Tetraphenylporphyrin.

Table 2: Fluorescence Data for Selected Porphyrins in Toluene

| Compound | Fluorescence Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference(s) |

| H2TPP | 652, 717 | 0.11 | [3][8][13] |

| ZnTPP | 595, 648 | 0.03 | [13] |

| MgTPP | - | 0.13 | [5] |

MgTPP: Magnesium(II) meso-Tetraphenylporphyrin.

Synthesis of Porphyrins

The synthesis of porphyrins has been a subject of extensive research, leading to several established methods. Common strategies involve the condensation of pyrroles or their precursors with aldehydes.

Common Synthetic Methodologies

-

Rothemund Reaction: This early method involves the reaction of pyrrole with an aldehyde in a sealed tube at high temperatures.[14]

-

Adler-Longo Method: A significant improvement, this one-pot synthesis involves refluxing pyrrole and an aldehyde in propionic acid open to the atmosphere.[15] It is a convenient method for producing gram-scale quantities of meso-substituted porphyrins.[16]

-

Lindsey Synthesis: This two-step, one-flask method provides higher yields and is performed under milder conditions. It involves the acid-catalyzed condensation of a pyrrole and an aldehyde at room temperature, followed by oxidation of the resulting porphyrinogen (B1241876) intermediate.

The following diagram illustrates a generalized workflow for the synthesis of meso-tetraarylporphyrins.

Caption: Generalized workflow for the synthesis of meso-tetraarylporphyrins.

Experimental Protocol: Synthesis of meso-Tetraphenylporphyrin (H2TPP) via the Adler-Longo Method

This protocol is adapted from the procedure described by Adler et al.[10]

Materials:

-

Propionic acid

-

Pyrrole (freshly distilled)

-

Hot water

Procedure:

-

In a fume hood, bring 3 liters of reagent-grade propionic acid to a reflux in a suitable round-bottom flask equipped with a reflux condenser.

-

Add 56 mL (0.8 mole) of freshly distilled pyrrole and 80 mL (0.8 mole) of reagent-grade benzaldehyde to the refluxing propionic acid.[6]

-

Continue refluxing the mixture for 30 minutes. The solution will turn dark and opaque.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting purple crystals by filtration.

-

Wash the filter cake thoroughly with methanol to remove residual propionic acid and unreacted starting materials.

-

Wash the crystals with hot water.

-

Air-dry the purple crystals, followed by drying in vacuo to yield meso-tetraphenylporphyrin. The typical yield is around 20%.[6]

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or alumina, or by recrystallization from a solvent mixture such as chloroform (B151607)/methanol.

Coordination Chemistry: The Heart of the Macrocycle

The central cavity of a free-base porphyrin contains two protons that can be displaced by a metal ion, a process known as metalation.[1] Porphyrins can form stable complexes with a vast array of metal ions from across the periodic table.[1] The general equation for metalation is:

H2P + [MLn]2+ → M(P)Ln-4 + 4L + 2H+[1]

Where H2P is the free-base porphyrin, M is the metal ion, and L is a ligand.

The inserted metal ion is typically coordinated to the four nitrogen atoms of the pyrrole rings in a square planar geometry.[1] Depending on the metal's oxidation state and coordination preferences, it may also bind one or two axial ligands perpendicular to the porphyrin plane.[13]

The nature of the central metal has a profound effect on the porphyrin's properties, including its electronic spectrum, redox potentials, and catalytic activity. For instance, iron-containing porphyrins (hemes) are redox-active and crucial for electron transfer processes, while zinc and magnesium porphyrins are highly fluorescent.

The following diagram illustrates the general process of porphyrin metalation.

Caption: The general process of porphyrin metalation.

Experimental Protocol: Metalation of H2TPP with Zinc(II)

This protocol is a representative procedure for the insertion of zinc into a porphyrin macrocycle.

Materials:

-

meso-Tetraphenylporphyrin (H2TPP)

-

Zinc(II) chloride (ZnCl2) or Zinc(II) acetate (B1210297) [Zn(OAc)2]

-

N,N-Dimethylformamide (DMF) or Chloroform/Methanol mixture

Procedure:

-

Dissolve 100 mg of H2TPP in 50 mL of DMF in a round-bottom flask.

-

Add a 5- to 10-fold molar excess of zinc chloride to the solution.

-

Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy. The four Q-bands of the free-base porphyrin will be replaced by two Q-bands of the zinc porphyrin. A color change from purple to a more reddish-purple is also indicative of metalation.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing approximately 200 mL of distilled water.

-

The metalloporphyrin will precipitate out of the aqueous solution.

-

Collect the solid by filtration and wash it thoroughly with water.

-

Dry the resulting solid in an oven or in vacuo.

Purification: If necessary, the zinc(II) meso-tetraphenylporphyrin (ZnTPP) can be purified by column chromatography on silica gel using a solvent such as chloroform as the eluent.

Applications in Research and Drug Development

The versatile properties of porphyrins have led to their application in numerous fields.

-

Photodynamic Therapy (PDT): Porphyrins and their derivatives are used as photosensitizers in PDT for cancer treatment.[3][5] When activated by light of a specific wavelength, these molecules can generate reactive oxygen species that are toxic to cancer cells.[3]

-

Catalysis: Metalloporphyrins are effective catalysts for a variety of oxidation reactions, mimicking the function of cytochrome P450 enzymes.[5]

-

Sensors: The changes in the electronic spectra of porphyrins upon binding to specific analytes, such as metal ions or small molecules, make them excellent candidates for chemical sensors.[5]

-

Molecular Electronics: The rigid, planar structure and π-conjugated system of porphyrins make them attractive components for molecular wires and other electronic devices.[1]

-

Drug Delivery: Porphyrin-based nanostructures are being explored as carriers for targeted drug delivery.[3]

Conclusion

Porphyrin chemistry is a rich and expanding field with deep connections to biology and materials science. The fundamental principles of their structure, electronic properties, and coordination chemistry provide a foundation for the rational design of new porphyrin-based systems with tailored functions. From mimicking natural processes to enabling novel technologies, the study of these fascinating macrocycles continues to offer exciting opportunities for researchers, scientists, and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PhotochemCAD | H2TPP [photochemcad.com]

- 4. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 7. researchgate.net [researchgate.net]

- 8. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 11. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. estudogeral.uc.pt [estudogeral.uc.pt]

- 14. "SYNTHESIS OF METALLO-MESO-TETRAPHENYLPORPHYRIN DERIVATIVE USING ZINC (" by Cole Smith*, Nicole Snyder* et al. [digitalcommons.gaacademy.org]

- 15. Optical absorption of tetraphenylporphyrin thin films in UV-vis-NIR region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Mesoporphyrins: A Technical Guide

An in-depth exploration of the discovery, history, and scientific applications of mesoporphyrins for researchers, scientists, and drug development professionals.

Mesoporphyrins, a class of tetrapyrrole pigments, represent a cornerstone in the history of biochemistry and photomedicine. As derivatives of protoporphyrin IX, the vital precursor to heme and chlorophyll (B73375), mesoporphyrins have played a crucial role in elucidating the structure of these essential biomolecules.[1] Beyond their historical significance, mesoporphyrins and their synthetic analogues continue to be at the forefront of therapeutic innovation, particularly in photodynamic therapy (PDT) and as specialized enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of mesoporphyrins.

A Legacy of Discovery: From Blood Pigments to Synthetic Triumphs

The journey to understanding mesoporphyrins is intrinsically linked to the broader history of porphyrin chemistry, which began in the 19th century with the study of pigments derived from blood. The term "porphyrin" itself, derived from the Greek word for purple, was coined in 1841.[2] Early investigations by researchers like Hoppe-Seyler in 1871, who crystallized hematin (B1673048) and described its spectrum, laid the groundwork for the field.[2]

A pivotal moment in the specific history of mesoporphyrins occurred in 1903, when Zaleski first prepared mesoporphyrin.[3] However, it was the monumental work of the German chemist Hans Fischer in the early 20th century that truly unraveled the structure and synthesis of porphyrins. Fischer's systematic degradation and synthesis of a multitude of porphyrin isomers, including twelve of the fifteen possible mesoporphyrin isomers, were instrumental in determining the structure of hemin (B1673052), the chloride salt of heme.[4][5] His groundbreaking synthesis of hemin in 1929, which involved the conversion of protoporphyrin to mesoporphyrin as a key step, earned him the Nobel Prize in Chemistry in 1930.[4] Fischer's work not only confirmed the structure of these vital molecules but also provided the synthetic methodologies that would enable future research and applications.

dot

Caption: A timeline of key discoveries in the history of mesoporphyrins.

Physicochemical Properties of Mesoporphyrin IX

Mesoporphyrin IX is characterized by its tetrapyrrole macrocycle, which gives rise to its distinct spectroscopic and chemical properties. The reduction of the vinyl groups of protoporphyrin IX to ethyl groups in mesoporphyrin IX alters its electronic structure and, consequently, its absorption and emission spectra.

| Property | Value |

| Molecular Formula | C₃₄H₃₈N₄O₄ |

| Molar Mass | 566.7 g/mol |

| Appearance | Deeply colored solid |

| Solubility | Insoluble in water |

| UV-Vis Absorption Maxima (in Acetonitrile-Water) | ~398 nm (Soret band) |

Data sourced from PubChem and other physicochemical databases.[6][7]

Experimental Protocols: The Synthesis of Mesoporphyrin IX

The synthesis of mesoporphyrin IX, a critical step in Fischer's synthesis of hemin, is a foundational protocol in porphyrin chemistry. The following is a generalized procedure based on classical methods.

Reduction of Hemin to Mesoporphyrin IX

This protocol outlines the conversion of hemin (the iron-containing protoporphyrin IX chloride) to mesoporphyrin IX.

Materials:

-

Hemin

-

Formic acid

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Inert solvent (e.g., methyl tert-butyl ether)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve hemin in formic acid in a reaction vessel suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon to the solution.

-

Hydrogenation: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the disappearance of the vinyl group signals and the appearance of the ethyl group signals.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

-

Solvent Removal: Remove the formic acid and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude mesoporphyrin IX can be further purified by crystallization or column chromatography.

dot

Caption: A workflow for the synthesis of Mesoporphyrin IX from Hemin.

Modern Applications: From Therapeutics to Biomarkers

While historically significant, mesoporphyrins and their derivatives have found a new lease on life in modern medicine and research.

Photodynamic Therapy (PDT)

Porphyrins are excellent photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum.[8] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors.[8] Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state to a short-lived singlet state, which can then transition to a longer-lived triplet state.[8] This triplet state can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which induce cell death through apoptosis or necrosis.[8][9] Mesoporphyrin derivatives are being actively investigated as next-generation photosensitizers for PDT.

dot

Caption: Signaling pathway of mesoporphyrin-mediated photodynamic therapy.

Enzyme Inhibition and Other Therapeutic Uses

Metalloporphyrins, where a metal ion is chelated in the porphyrin core, have shown significant therapeutic potential. A prime example is tin-mesoporphyrin (SnMP) , a potent inhibitor of heme oxygenase, the enzyme responsible for the degradation of heme to biliverdin (B22007) and subsequently bilirubin.[10] SnMP is used in the treatment of neonatal hyperbilirubinemia (jaundice).

Another important derivative is N-methyl mesoporphyrin IX (NMMP) , which acts as a specific inhibitor of ferrochelatase, the enzyme that inserts iron into protoporphyrin IX to form heme. This inhibitory action has been utilized in research to study the heme biosynthetic pathway.

Biomarkers in Cancer Research

Recent studies have shown that porphyrins can accumulate in the tumor microenvironment. This accumulation is being explored as a potential biomarker for cancer diagnosis and prognosis. The inherent fluorescence of porphyrins also allows for their use in photodynamic diagnosis (PDD), where they can be used to visualize tumors during surgery.[11]

Conclusion

From their foundational role in the elucidation of the structure of heme and chlorophyll to their current applications in cutting-edge medical therapies, mesoporphyrins have had a profound and lasting impact on science. The pioneering work of early chemists laid the groundwork for the development of life-saving treatments and diagnostic tools. As research continues to uncover the vast potential of these versatile molecules, the legacy of mesoporphyrins is set to continue for the foreseeable future, offering new hope for the treatment of a wide range of diseases.

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. History of Porphyria - American Porphyria Foundation [porphyriafoundation.org]

- 3. physicalrules.com [physicalrules.com]

- 4. nobelprize.org [nobelprize.org]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Mesoporphyrin IX | C34H38N4O4 | CID 72422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 10. Heme - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

Synthesis of Mesoporphyrin IX Dimethyl Ester from Hemin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of mesoporphyrin IX dimethyl ester from hemin (B1673052). The process involves a three-step chemical transformation: the catalytic hydrogenation of hemin to mesohemin, followed by the esterification of the propionic acid side chains to form mesohemin IX dimethyl ester, and finally, the removal of the central iron atom (demetallation) to yield the target compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Overview of the Synthetic Pathway

The conversion of hemin (protohemin IX chloride) to mesoporphyrin IX dimethyl ester is a well-established procedure in porphyrin chemistry. The pathway involves the selective reduction of the two vinyl groups on the protoporphyrin IX macrocycle to ethyl groups, transforming it into the mesoporphyrin IX scaffold. Subsequent esterification and demetallation steps yield the final product. Mesoporphyrin IX dimethyl ester is a valuable intermediate and reagent in various chemical applications, including its use as a chelating ligand and in metalation and hydrogenation reactions.[1][2]

Experimental Protocols

The following protocols are synthesized from established methodologies.

Step 1: Catalytic Hydrogenation of Hemin to Mesohemin

This procedure reduces the vinyl side chains of hemin to ethyl groups.

Materials:

-

Protohemin chloride (bovine)

-

Potassium hydroxide (B78521) (KOH)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Hydrogen (H₂) gas

-

1 M Acetic acid

-

Deionized water

Protocol:

-

Prepare a 0.02 M KOH solution. Dissolve 2.0 g of protohemin chloride in 750 mL of the 0.02 M KOH solution in a 1 L filtering flask equipped with a magnetic stirrer.

-

Add 1.0 g of Platinum(IV) oxide catalyst to the solution.

-

Evacuate the flask for several minutes using a water aspirator to remove air.

-

Introduce hydrogen gas at one atmosphere of pressure. The reaction mixture is stirred at room temperature.

-

The hydrogenation is typically complete within 20 hours. The progress can be monitored by observing a color change in the solution, which may develop a purple tinge.

-

Upon completion, the flask is sealed and can be stored overnight in a refrigerator to allow the catalyst to settle.

-

Separate the bulk of the catalyst by decanting the solution. Remove the remaining catalyst by centrifugation (e.g., 5000 RPM).

-

Precipitate the mesohemin product by adding 1 M acetic acid to the solution until precipitation is complete.

-

Collect the thick precipitate by centrifugation, wash it with water, and dry it thoroughly. If using vacuum drying, the wet product should be frozen first to prevent spattering.

Step 2: Esterification of Mesohemin to Mesohemin IX Dimethyl Ester

This step converts the two propionic acid side chains into methyl esters.

Materials:

-

Dried mesohemin from Step 1

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chloroform (B151607) (CHCl₃)

-

2 M Sodium carbonate (Na₂CO₃) solution

-

Deionized water

Protocol:

-

Prepare a 5% (w/v) solution of sulfuric acid in methanol.

-

Dissolve the dried mesohemin solid in 500 mL of the 5% H₂SO₄/MeOH solution.

-

Allow the esterification reaction to proceed at room temperature for 24 hours.

-

After 24 hours, transfer the solution to a separatory funnel and add 150 mL of chloroform.

-

Add deionized water to the separatory funnel until the organic and aqueous layers separate.

-

Perform two additional extractions of the aqueous layer with smaller volumes of chloroform to ensure complete transfer of the product into the organic phase.

-

Combine the chloroform extracts and wash them sequentially with deionized water and then with a 2 M sodium carbonate solution.

-

The resulting chloroform solution contains mesohemin IX dimethyl ester.

Step 3: Demetallation of Mesohemin IX Dimethyl Ester

This final step removes the central iron atom to yield the free-base mesoporphyrin IX dimethyl ester. This protocol is based on standard methods for iron removal from porphyrins.

Materials:

-

Mesohemin IX dimethyl ester in chloroform solution from Step 2

-

Ferrous sulfate (B86663) (FeSO₄)

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate (B1210297) or sodium bicarbonate for neutralization

-

Deionized water

Protocol:

-

Prepare a saturated solution of ferrous sulfate in concentrated hydrochloric acid.

-

Evaporate the chloroform from the mesohemin IX dimethyl ester solution obtained in Step 2 to obtain the solid product.

-

Dissolve the solid mesohemin IX dimethyl ester in a minimal amount of pyridine (B92270) and then add glacial acetic acid.

-

Add the ferrous sulfate/HCl solution to the porphyrin solution and stir at room temperature. The reaction progress can be monitored by UV-Vis spectroscopy, observing the shift from the hemin-like spectrum to the free-base porphyrin spectrum.

-

Once the reaction is complete, carefully pour the acidic mixture into a larger volume of ice-cold deionized water.

-

Extract the free-base mesoporphyrin IX dimethyl ester into chloroform or dichloromethane.

-

Wash the organic extract multiple times with water, followed by a wash with a dilute sodium acetate or sodium bicarbonate solution to neutralize any remaining acid, and finally with water again until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid mesoporphyrin IX dimethyl ester.

Quantitative Data Summary

The following tables summarize the quantitative aspects of the synthesis.

Table 1: Reactant and Catalyst Quantities

| Step | Reactant | Molar Mass ( g/mol ) | Quantity | Catalyst | Catalyst Quantity |

|---|---|---|---|---|---|

| 1. Hydrogenation | Protohemin Chloride | 651.94 | 2.0 g | Platinum(IV) oxide (PtO₂) | 1.0 g |

| 2. Esterification | Mesohemin | ~620.5 | Product from Step 1 | Sulfuric Acid (H₂SO₄) | 5% (w/v) in MeOH |

| 3. Demetallation | Mesohemin IX Dimethyl Ester | 648.55 | Product from Step 2 | Ferrous Sulfate (FeSO₄) | Saturated solution in HCl |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| 1. Hydrogenation | 0.02 M KOH | Room Temperature | 20 hours | High (often quantitative conversion) |

| 2. Esterification | Methanol | Room Temperature | 24 hours | >80% |

| 3. Demetallation | Acetic Acid / HCl | Room Temperature | Variable (monitor spectroscopically) | >90% |

| Overall | - | - | - | ~70-75% (Estimated) |

Note: Yields can vary based on the purity of the starting material and the precise execution of the experimental procedures.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall workflow for the synthesis of Mesoporphyrin IX dimethyl ester from Hemin.

Caption: General purification workflow for the final product.

Biological Significance and Applications

While the heme biosynthesis pathway and the role of protoporphyrin IX are central to many biological processes, mesoporphyrin IX and its esters are not typically involved in biological signaling pathways.[3][4][5][6] Their primary utility is in chemical synthesis and research. The dimethyl ester form offers enhanced solubility in organic solvents compared to its dicarboxylic acid counterpart, making it a more convenient reagent for various reactions. Its applications are primarily as a precursor for the synthesis of other porphyrin derivatives and as a ligand in the development of novel catalysts.[2]

Characterization

The final product, mesoporphyrin IX dimethyl ester, can be characterized using standard analytical techniques:

-

UV-Vis Spectroscopy: To confirm the electronic absorption spectrum characteristic of a free-base porphyrin.

-

¹H NMR Spectroscopy: To verify the structure, including the presence of ethyl groups and methyl ester protons.

-

Mass Spectrometry: To confirm the molecular weight (C₃₆H₄₂N₄O₄, MW: 594.74 g/mol ).[1]

-

Melting Point: The reported melting point is in the range of 214-215 °C.

References

An In-depth Technical Guide to the Basic Characterization of Mesoporphyrin Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental techniques used to characterize Mesoporphyrin dimethyl ester, a key porphyrin derivative with applications in various scientific fields, including drug development. This document outlines the core physicochemical properties and provides detailed experimental protocols for its analysis using modern analytical techniques.

Physicochemical Properties

This compound is a synthetic porphyrin that serves as a crucial chelating ligand in catalysis and as a building block in the synthesis of more complex molecules. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C36H42N4O4 | [1][2] |

| Molecular Weight | 594.74 g/mol | [1][2] |

| CAS Number | 1263-63-4 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 214-215 °C | [3] |

| Solubility | Soluble in chloroform (B151607), dichloromethane, DMSO, THF, acetone, ethyl acetate (B1210297), and methanol. | [4] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The following sections detail the expected results from 1H NMR, UV-Vis, and Mass Spectrometry.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (1H NMR) spectroscopy is a powerful tool for confirming the intricate structure of the porphyrin macrocycle. The spectrum is typically acquired in deuterated chloroform (CDCl3). The highly conjugated nature of the porphyrin ring leads to a wide dispersion of chemical shifts, with the inner N-H protons appearing at negative ppm values (upfield) and the meso-protons appearing far downfield.

Expected Chemical Shifts in CDCl3:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| meso-H | 9.5 - 10.5 | s |

| -CH2CH2COOCH3 (α-CH2) | ~4.3 | t |

| -CH2CH3 (quartet) | ~4.0 | q |

| -CH3 (ring methyls) | 3.5 - 3.7 | s |

| -COOCH3 | ~3.6 | s |

| -CH2CH2COOCH3 (β-CH2) | ~3.2 | t |

| -CH2CH3 (triplet) | ~1.8 | t |

| N-H | -3.0 to -4.0 | br s |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by a very intense band around 400 nm, known as the Soret band (or B band), and several weaker bands between 500 and 700 nm, called the Q-bands.[1] These absorptions arise from π-π* electronic transitions within the porphyrin macrocycle. The spectrum is typically recorded in a solution of chloroform or dichloromethane.

Typical Absorption Maxima (λmax) in Chloroform:

| Band | Wavelength (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| Soret (B) | ~400 | > 200,000 |

| QIV | ~500 | |

| QIII | ~535 | |

| QII | ~570 | |

| QI | ~623 |

Note: The exact wavelengths and extinction coefficients can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum provides confirmation of the compound's identity and can offer insights into its structure.

Expected m/z values:

| Ion | m/z | Description |

| [M]+• | 594.7 | Molecular ion |

| [M - CH2CH2COOCH3]+ | 507.6 | Loss of a propionate (B1217596) ester side chain |

| [M - COOCH3]+ | 535.7 | Loss of a methoxycarbonyl group |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.

Experimental Protocols

1H NMR Spectroscopy

Objective: To obtain a high-resolution proton NMR spectrum for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 2-5 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Spectral Width: -5 to 12 ppm.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of the Soret and Q-bands.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in chloroform. Dilute the stock solution to a concentration that yields a Soret band absorbance of approximately 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Scan Range: 350 - 800 nm.

-

Blank: Use the same solvent (chloroform) as a reference.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

-

Analysis: Identify the wavelengths of maximum absorbance for the Soret and Q-bands.

Mass Spectrometry

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by GC/MS.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50 - 700.

-

-

Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed spectrum with a reference spectrum from a database if available.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound sample.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV-Vis or fluorescence detector.

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 10 mM Ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient: Start with a suitable ratio of A:B and gradually increase the percentage of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the Soret band wavelength (~400 nm).

-

-

Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Workflow and Logical Relationships

The characterization of this compound follows a logical workflow to confirm its identity, structure, and purity.

Caption: A logical workflow for the comprehensive characterization of this compound.

This in-depth guide provides the essential framework for the characterization of this compound, enabling researchers and scientists to confidently verify its structure and purity for use in further applications.

References

- 1. Mesoporphyrin IX dimethyl ester synthetic 1263-63-4 [sigmaaldrich.com]

- 2. 1263-63-4 CAS MSDS (MESOPORPHYRIN IX DIMETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. protoporphyrin IX dimethyl ester | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]

- 4. Mesoporphyrin ix dimethyl ester [webbook.nist.gov]

Unveiling the Aromatic Core: A Technical Guide to the Porphyrin Macrocycle

For Researchers, Scientists, and Drug Development Professionals

The porphyrin macrocycle, a cornerstone of vital biological processes from oxygen transport to photosynthesis, owes its remarkable stability and unique physicochemical properties to its profound aromatic character. This guide provides an in-depth technical exploration of the electronic structure and aromaticity of the porphyrin core, offering a comprehensive resource for researchers in chemistry, biology, and medicine. We delve into the theoretical underpinnings, experimental validation, and computational analysis of this fascinating molecular architecture, presenting quantitative data in accessible formats and detailing the methodologies for its investigation.

The Aromatic Nature of Porphyrins: Beyond a Simple Electron Count

The aromaticity of the porphyrin macrocycle is a subject of nuanced discussion, extending beyond a straightforward application of Hückel's rule. While the macrocycle contains a total of 26 π-electrons, the most widely accepted model for its aromaticity considers an 18-π-electron pathway, conforming to the [4n+2] rule for n=4.[1][2] This dominant delocalization pathway is often referred to as the "diaza[3]annulene model".[4][5]

However, the concept of aromaticity in porphyrins is multifaceted, involving both global and local aromatic characteristics. The overall macrocycle exhibits a global diatropic ring current, a hallmark of aromaticity, which is experimentally observable through techniques like NMR spectroscopy.[4][6] Concurrently, the individual pyrrolic subunits can also exhibit local aromaticity.[7] The interplay between these global and local effects is a key determinant of the porphyrin's overall properties and reactivity.

The degree of aromaticity can be significantly influenced by several factors, including the metal ion coordinated within the central cavity, the nature and position of peripheral substituents, and the oxidation state of the macrocycle.[1][8] For instance, oxidation or reduction of the porphyrin ring can lead to the generation of species with global antiaromatic (4n π-electrons) or aromatic ([4n+2] π-electrons) characteristics in their charged states.[6][9]

Quantifying Aromaticity: A Multi-faceted Approach

The assessment of porphyrin aromaticity relies on a combination of experimental and computational techniques, each providing unique insights into the electronic structure.

Key Aromaticity Descriptors

Several quantitative indices are employed to describe the degree of aromaticity:

-

Nucleus-Independent Chemical Shift (NICS): This is a computational method that calculates the magnetic shielding at a specific point in space, typically at the center of a ring system (NICS(0)) or at a defined distance above it (e.g., NICS(1)).[10] A negative NICS value indicates a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity. The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of π-aromaticity.[10]

-

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization within a ring system.[4] A HOMA value approaching 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively.

-

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical non-aromatic reference compound.[9] It is typically calculated using quantum chemical methods.

Comparative Aromaticity Data

The following tables summarize key quantitative data for assessing the aromaticity of representative porphyrin systems.

| Porphyrin Derivative | ¹H NMR Chemical Shift (β-protons, ppm) | ¹H NMR Chemical Shift (NH-protons, ppm) | Reference(s) |

| Free-base Tetraphenylporphyrin (H₂TPP) | ~8.85 | ~ -2.79 | [11][12][13] |

| Zinc Tetraphenylporphyrin (ZnTPP) | ~8.9 - 9.1 | N/A | [4] |

| Cobalt(II) Tetraphenylporphyrin (CoTPP) | ~15.75 (paramagnetic) | N/A | [12] |

Table 1: Representative ¹H NMR Chemical Shifts for Tetraphenylporphyrin Derivatives in CDCl₃. The significant downfield shift of the β-protons and the pronounced upfield shift of the internal NH-protons in diamagnetic porphyrins are classic indicators of a strong diatropic ring current.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) | HOMA (Inner Cycle) | ASE (kcal/mol) | Reference(s) |

| Porphyrin (Free Base) | -10.0 to -15.0 | -12.0 to -17.0 | -25.0 to -35.0 | ~0.8 - 0.9 | ~40 - 70 | [4][6] |

| Benzene (for comparison) | -7.6 | -9.7 | -15.2 | 1.00 | ~30 | [10][14] |

| Antiaromatic[2]Porphyrin (16π) | +18.0 to +25.0 | - | - | Low/Negative | Destabilized | [14] |

| Aromatic[3]Porphyrin (18π) | -10.0 to -15.0 | - | - | High | Stabilized | [14] |

Table 2: Comparative Aromaticity Indices for Porphyrin and Related Systems. The strongly negative NICS values and high HOMA index for the free-base porphyrin confirm its significant aromatic character, comparable to that of benzene. Antiaromatic porphyrinoids exhibit positive NICS values.

| Porphyrin Derivative | Soret Band (B-band) λₘₐₓ (nm) | Q-bands λₘₐₓ (nm) | Reference(s) |

| H₂TPP in THF | ~418 | ~514, 549, 590, 646 | [15][16] |

| ZnTPP in Benzene | ~422 | ~550, 588 | [17] |

Table 3: UV-Vis Absorption Maxima for Tetraphenylporphyrin Derivatives. The intense Soret band and the weaker Q-bands are characteristic of the porphyrin macrocycle's extended π-system.

Experimental and Computational Protocols

A rigorous understanding of porphyrin aromaticity necessitates the application of precise experimental and computational methodologies.

Synthesis of meso-Tetraphenylporphyrin (H₂TPP)

A common laboratory-scale synthesis of H₂TPP involves the condensation of pyrrole (B145914) with benzaldehyde (B42025) in a refluxing acidic medium, followed by oxidation.[14][18]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add propionic acid.

-

Reagent Addition: While stirring, add freshly distilled benzaldehyde followed by pyrrole.

-

Reflux: Heat the mixture to reflux for a specified period (e.g., 30-60 minutes). The solution will darken significantly.

-

Oxidation and Cooling: Cool the reaction mixture to room temperature and then in an ice bath. The porphyrin product will precipitate.

-

Isolation: Collect the purple crystals by vacuum filtration.

-

Purification: Wash the crystals with methanol (B129727) to remove residual propionic acid and unreacted starting materials. Further purification can be achieved by column chromatography on silica (B1680970) gel or alumina.[2][14]

¹H NMR Spectroscopy

¹H NMR is a primary tool for probing the ring current effects indicative of aromaticity.

Sample Preparation:

-

Dissolve 5-25 mg of the porphyrin sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[19][20][21][22]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[20]

-

Ensure the sample height in the NMR tube is adequate for the spectrometer (typically 4-5 cm).[20][22]

Instrument Parameters (Typical for a 300-500 MHz Spectrometer):

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 for routine spectra.

-

Referencing: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Single-Crystal X-ray Diffraction

This technique provides precise bond lengths and information on the planarity of the macrocycle, which are crucial for calculating geometry-based aromaticity indices like HOMA.

Protocol Overview:

-

Crystal Growth: Grow single crystals of the porphyrin derivative, often by slow evaporation of a solvent, liquid-liquid diffusion, or vapor diffusion.

-

Crystal Mounting: Select a suitable crystal (0.1-0.4 mm) and mount it on a goniometer head.[23]

-

Data Collection: Mount the crystal on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to assess crystal quality. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100-173 K) to minimize thermal vibrations.[23][24]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[24][25]

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic transitions of the conjugated π-system and can be employed to study aggregation phenomena that may influence aromaticity.

Protocol:

-

Sample Preparation: Prepare a stock solution of the porphyrin in a suitable solvent (e.g., THF, CH₂Cl₂). Prepare a series of dilutions to the desired concentrations (typically in the micromolar range).

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 350-700 nm).

-

Analysis: Identify the Soret (B) and Q-band maxima and their corresponding molar extinction coefficients. For aggregation studies, monitor changes in the spectra as a function of concentration.[6][26][27]

NICS Calculations

NICS calculations are a powerful computational tool for quantifying the magnetic criterion of aromaticity.

Computational Protocol (using Gaussian):

-

Geometry Optimization: Optimize the geometry of the porphyrin molecule at a suitable level of theory (e.g., B3LYP/6-31G*).[7]

-

NICS Calculation Setup: To calculate NICS(1)zz, a "ghost atom" (Bq) is placed 1 Å above the geometric center of the macrocycle's main plane.[10][28]

-

Gaussian Input File: The input file for the NMR calculation will include the optimized coordinates of the porphyrin and the ghost atom. The route section will specify an NMR calculation (e.g., # nmr=giao b3lyp/6-311+g**).[10][29]

-

Analysis: The NICS value is the negative of the calculated isotropic magnetic shielding for the ghost atom. The zz component of the shielding tensor corresponds to the magnetic field perpendicular to the ring plane.

Visualizing the Logic of Aromaticity Determination

The process of determining the aromaticity of a porphyrin macrocycle can be visualized as a logical workflow, integrating synthesis, experimental characterization, and computational analysis.

Caption: Workflow for the determination of porphyrin aromaticity.

This comprehensive approach, combining synthesis, a suite of analytical techniques, and computational modeling, provides a robust framework for understanding and manipulating the aromaticity of the porphyrin macrocycle, paving the way for the rational design of novel porphyrin-based materials and therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Teaching Undergraduates X‑ray Crystallography with Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. poranne-group.github.io [poranne-group.github.io]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. digital.wpi.edu [digital.wpi.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. NMR Sample Preparation [nmr.chem.umn.edu]

- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 22. publish.uwo.ca [publish.uwo.ca]

- 23. sssc.usask.ca [sssc.usask.ca]

- 24. neutrons.ornl.gov [neutrons.ornl.gov]

- 25. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. gaussian.com [gaussian.com]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Mesoporphyrin IX Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of Mesoporphyrin IX dimethyl ester. It covers the core spectral features, quantitative data, a detailed experimental protocol for spectrum acquisition, and factors that influence the spectral properties.

Introduction to Porphyrin Spectroscopy

Mesoporphyrin IX dimethyl ester is a derivative of mesoporphyrin IX, a member of the porphyrin family of macrocyclic organic compounds. Porphyrins are characterized by their intense color and significant role in biological processes, including oxygen transport (as heme) and photosynthesis (as chlorophyll). Their unique electronic properties arise from an 18 π-electron conjugated system within the tetrapyrrole macrocycle.

The UV-Vis absorption spectrum of a typical free-base porphyrin, such as Mesoporphyrin IX dimethyl ester, is defined by two main features, which are explained by Gouterman's four-orbital model:

-

The Soret Band (or B-band): An extremely intense absorption peak located in the near-UV region, typically around 400 nm. This band corresponds to a strongly allowed electronic transition from the ground state to the second excited singlet state (S₀ → S₂).

-

The Q-bands: A series of four weaker absorption bands in the visible region, typically between 500 and 700 nm. These bands, labeled Qy(1,0), Qy(0,0), Qx(1,0), and Qx(0,0), correspond to quasi-forbidden transitions to the first excited singlet state (S₀ → S₁). The splitting into four distinct peaks is a hallmark of the reduced D₂h symmetry of free-base porphyrins.

Quantitative Spectral Data

The precise peak positions (λmax) and their intensities, measured as molar absorptivity (ε), are sensitive to the molecular environment, particularly the solvent. While comprehensive data for Mesoporphyrin IX dimethyl ester across various solvents is not extensively compiled in a single source, the characteristic Soret peak is widely reported.

| Solvent | Band Type | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Not Specified | Soret | 400[1] | Data not available |

| Chloroform | Soret | 407 | 171,000 |

| Chloroform | Qy(1,0) | 505 | 10,200 |

| Chloroform | Qy(0,0) | 541 | 8,100 |

| Chloroform | Qx(1,0) | 576 | 6,000 |

| Chloroform | Qx(0,0) | 631 | 1,800 |

| Note: Data for Chloroform is for the closely related Protoporphyrin IX dimethyl ester and is provided as a representative example of a complete porphyrin spectrum, including Q-bands and molar absorptivity values. The Soret band for Mesoporphyrin IX dimethyl ester is consistently cited at 400 nm.[1] |

Experimental Protocol for UV-Vis Spectrum Acquisition

This section details a standard methodology for obtaining a high-quality UV-Vis absorption spectrum of Mesoporphyrin IX dimethyl ester.

3.1. Materials and Equipment

-

Mesoporphyrin IX dimethyl ester (solid powder)

-

Spectroscopic grade solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Tetrahydrofuran (THF))

-

Dual-beam UV-Vis spectrophotometer

-

Matched pair of 1 cm pathlength quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Stock Solution Preparation:

-

Accurately weigh a small amount (e.g., 1 mg) of Mesoporphyrin IX dimethyl ester using an analytical balance.

-

Dissolve the solid in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a concentrated stock solution. Porphyrins are generally soluble in organic solvents like chloroform, THF, and DMSO.[2]

-

Calculate the precise molar concentration of the stock solution. (Molecular Weight of Mesoporphyrin IX dimethyl ester: 594.74 g/mol ).[1][3][4]

-

-

Working Solution Preparation:

-

Perform a serial dilution of the stock solution to prepare a working solution with a concentration in the micromolar (µM) range (e.g., 1-10 µM).

-

The final concentration should be adjusted so that the peak absorbance of the Soret band is approximately 1.0, ensuring the measurement is within the linear dynamic range of the spectrophotometer.

-

-

Spectrophotometer Setup:

-

Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the desired spectral scan range, typically from 300 nm to 800 nm, to capture both the Soret and Q-bands.

-

Set the spectral bandwidth to 1.0 nm for good resolution.[5]

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place them in the respective holders in the spectrophotometer.

-

Run a baseline scan to correct for any absorbance from the solvent and the cuvettes themselves.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the porphyrin working solution before filling it.

-

Place the sample cuvette back into the sample holder. Keep the reference cuvette with pure solvent in the reference beam path.

-

Initiate the sample scan. The instrument will record the absorbance as a function of wavelength.

-

-

Data Analysis:

-

Identify the λmax for the Soret band and the four Q-bands.

-

If the exact concentration is known, calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-Vis spectrum.

Caption: Workflow for UV-Vis absorption spectroscopy of Mesoporphyrin IX dimethyl ester.

Factors Influencing the Absorption Spectrum

The electronic transitions of porphyrins are highly sensitive to their environment. Researchers must control for these factors to ensure data reproducibility.

-

Solvent Polarity: The polarity of the solvent can cause shifts in the absorption maxima (solvatochromism). Non-polar solvents generally result in sharper, more defined peaks. Polar and hydrogen-bonding solvents can interact with the porphyrin macrocycle, leading to peak broadening and shifts in wavelength.

-

pH: In acidic solutions, the two inner nitrogen atoms of the free-base porphyrin can become protonated. This changes the symmetry of the molecule from D₂h to D₄h, which dramatically alters the spectrum. The four Q-bands collapse into two, and the Soret band often undergoes a red shift.

-

Aggregation: At higher concentrations, porphyrin molecules can stack and form aggregates (dimers or larger oligomers). This π-π stacking interaction alters the electronic transitions, typically causing a blue-shift or splitting of the Soret band (H-aggregation) or a red-shift (J-aggregation). Preparing dilute solutions is crucial to study the monomeric species.[6]

References

- 1. synthetic grade, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Protoporphyrin IX Dimethylester ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Mesoporphyrin IX dimethyl ester synthetic 1263-63-4 [sigmaaldrich.com]

- 5. Protoporphyrin IX dimethyl ester [omlc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Protocol for the Metalation of Mesoporphyrin IX Dimethyl Ester

Application Note & Protocol: AN-MPDE-MET-001

For Researchers, Scientists, and Drug Development Professionals

Abstract